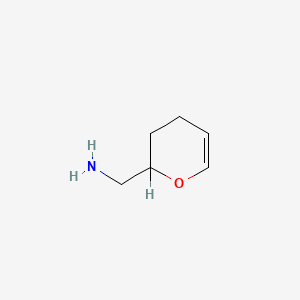

(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE

説明

The exact mass of the compound 3,4-dihydro-2H-pyran-2-ylmethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,4-dihydro-2H-pyran-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMHHVDXXHZGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4781-76-4 | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4781-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran,3-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-2-yl)-methylamine: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3,4-dihydro-2H-pyran-2-yl)-methylamine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a plausible synthetic route with experimental protocols, and a discussion of its potential as a scaffold in medicinal chemistry.

Chemical Structure and Identification

This compound is a saturated heterocyclic compound featuring a dihydropyran ring substituted with a methylamine group at the 2-position.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3,4-dihydro-2H-pyran-2-yl)methanamine[1] |

| CAS Number | 4781-76-4[1] |

| Molecular Formula | C₆H₁₁NO[1] |

| Molecular Weight | 113.16 g/mol [1] |

| SMILES | C1=CC(CO1)CN |

| InChI | InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4-5,7H2[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 2. Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are available in databases, a general description of expected spectroscopic features is provided below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Expected to be a liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons on the dihydropyran ring, including the olefinic protons, and the protons of the methylene and methylamine groups. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

-

¹³C NMR: The spectrum would display distinct peaks for each of the six carbon atoms in the molecule, including the olefinic carbons, the carbons of the saturated portion of the ring, and the carbons of the methylamine substituent.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and vinyl groups, and the C-O-C stretching of the ether linkage in the pyran ring.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 113.16). The fragmentation pattern would provide further structural information.

SpectraBase provides access to experimental NMR, FTIR, Raman, and MS spectra for 3,4-dihydro-2H-pyran-2-methylamine.

Synthesis of this compound

Synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde

The aldehyde precursor can be synthesized from the commercially available 3,4-dihydro-2H-pyran-2-methanol via oxidation.

Experimental Protocol:

-

Materials: 3,4-dihydro-2H-pyran-2-methanol, Dess-Martin periodinane (DMP), dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of 3,4-dihydro-2H-pyran-2-methanol (1 equivalent) in dry dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 15-20 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-pyran-2-carbaldehyde.

-

Reductive Amination to Yield this compound

The final product can be obtained by the reductive amination of the synthesized aldehyde with methylamine using a suitable reducing agent such as sodium triacetoxyborohydride.

Experimental Protocol:

-

Materials: 3,4-dihydro-2H-pyran-2-carbaldehyde, methylamine (as a solution in THF or as a salt), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.

-

Procedure:

-

Dissolve 3,4-dihydro-2H-pyran-2-carbaldehyde (1 equivalent) in dry dichloromethane (DCM).

-

Add a solution of methylamine (1.2 equivalents) in THF. If using methylamine hydrochloride, add triethylamine (1.2 equivalents) to liberate the free amine.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

-

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the dihydropyran scaffold is a common motif in a variety of biologically active molecules and natural products. This suggests that the title compound could serve as a valuable building block in drug discovery programs.

The pyran ring is present in numerous compounds with a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. For instance, the antiviral drugs Zanamivir and Lanimavir, used to treat influenza, contain a dihydropyran ring.

A notable example highlighting the potential of this scaffold is the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists from (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. This demonstrates that derivatives of the dihydropyran ring can be tailored to interact with specific biological targets, making them attractive for the development of novel therapeutics.

This compound, with its reactive primary amine, provides a handle for further chemical modifications. It can be readily derivatized to generate a library of compounds for screening against various biological targets. The amine functionality allows for the introduction of diverse substituents through reactions such as acylation, alkylation, and sulfonylation, enabling the exploration of structure-activity relationships (SAR).

Diagram 2: Logic Diagram for Drug Discovery Application

Caption: Application of the core scaffold in a drug discovery pipeline.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed studies on its specific biological activities are limited, its structural similarity to known bioactive molecules and the presence of a versatile amine functionality make it an attractive starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a practical approach for its preparation, enabling further investigation into its pharmacological properties and applications in drug discovery.

References

Technical Guide: (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE (CAS Number: 4781-76-4)

A Note to the Reader: Extensive research for in-depth technical data, experimental protocols, and biological activity related to (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE (CAS: 4781-76-4) yielded limited specific information. This scarcity of detailed scientific literature prevents the creation of a comprehensive technical guide on this particular compound as requested.

Therefore, this guide will focus on the well-documented and structurally related parent compound, 3,4-Dihydro-2H-pyran (DHP) . DHP is a crucial starting material in the synthesis of a wide array of derivatives, including the requested methylamine, and its chemistry is fundamental to understanding the potential synthesis and reactivity of such derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 3,4-Dihydro-2H-pyran (DHP)

3,4-Dihydro-2H-pyran (DHP) is a heterocyclic organic compound with the chemical formula C₅H₈O.[1] It is a colorless liquid that serves as a versatile building block in organic synthesis.[2] The dihydropyran moiety is a significant structural fragment found in numerous natural products and biologically active compounds, including the antiviral drug Zanamivir.[3] Its primary application in synthetic chemistry is as a protecting group for alcohols and other functional groups containing active hydrogens.[1][3]

Physicochemical and Spectroscopic Data

Quantitative data for 3,4-Dihydro-2H-pyran is summarized in the tables below.

Table 1: Physicochemical Properties of 3,4-Dihydro-2H-pyran

| Property | Value | Reference |

| CAS Number | 110-87-2 | |

| Molecular Formula | C₅H₈O | [4] |

| Molecular Weight | 84.12 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Density | 0.922 g/mL at 25 °C | |

| Boiling Point | 86 °C | |

| Melting Point | -70 °C | |

| Flash Point | 0 °F | [4] |

| Refractive Index (n20/D) | 1.440 |

Table 2: Spectroscopic Data of 3,4-Dihydro-2H-pyran

| Spectroscopy | Data | Reference |

| ¹H NMR | Available | [5] |

| ¹³C NMR | Available | [5] |

| FTIR | Available | [6] |

| Mass Spectrometry (GC-MS) | Available | [6] |

| Raman | Available | [6] |

| Near IR | Available | [6] |

Synthesis of 3,4-Dihydro-2H-pyran

A common industrial method for the synthesis of 3,4-Dihydro-2H-pyran is the dehydration of tetrahydrofurfuryl alcohol over an alumina catalyst at high temperatures.[1]

Experimental Protocol: Dehydration of Tetrahydrofurfuryl Alcohol

Objective: To synthesize 3,4-Dihydro-2H-pyran from tetrahydrofurfuryl alcohol.

Materials:

-

Tetrahydrofurfuryl alcohol

-

Activated alumina catalyst

-

High-temperature tube furnace

-

Condensation apparatus

-

Collection flask

Procedure:

-

Pack a quartz tube reactor with activated alumina.

-

Heat the tube furnace to a temperature between 300-400 °C.

-

Introduce tetrahydrofurfuryl alcohol into the heated reactor, typically as a vapor entrained in an inert gas stream (e.g., nitrogen).

-

The alcohol undergoes dehydration on the alumina surface, forming 3,4-Dihydro-2H-pyran and water.

-

Pass the gaseous product stream through a condenser to liquefy the DHP and water.

-

Collect the condensate in a cooled collection flask.

-

Separate the organic layer (DHP) from the aqueous layer.

-

Purify the crude DHP by distillation.

This is a generalized procedure based on established chemical principles. Specific reaction conditions may vary and should be optimized for safety and yield.

Key Reactions of 3,4-Dihydro-2H-pyran

The reactivity of DHP is dominated by its enol ether functionality, making it susceptible to electrophilic addition. Its most prominent use is in the protection of alcohols.

Protection of Alcohols (Tetrahydropyranylation)

DHP reacts with alcohols in the presence of an acid catalyst to form a tetrahydropyranyl (THP) ether. This reaction is widely used to protect the hydroxyl group during multi-step syntheses. The THP ether is stable to a variety of reaction conditions but can be easily removed by acidic hydrolysis.[1]

Experimental Protocol: Tetrahydropyranylation of a Primary Alcohol

Objective: To protect a primary alcohol using 3,4-Dihydro-2H-pyran.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve the primary alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount of PPTS (e.g., 0.05 equivalents) to the solution.

-

Add DHP (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude THP-protected alcohol.

-

Purify the product by column chromatography if necessary.

Synthesis of this compound

Applications in Drug Development and Organic Synthesis

The dihydropyran scaffold is a key component in a variety of pharmaceuticals and natural products.[3] Its derivatives have shown a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3] The use of DHP as a protecting group is crucial in the multi-step synthesis of complex drug molecules. Furthermore, DHP and its derivatives are valuable intermediates in the synthesis of other heterocyclic systems.

Visualizations

Caption: Synthesis of 3,4-Dihydro-2H-pyran from Tetrahydrofurfuryl Alcohol.

Caption: General workflow for the protection of an alcohol using DHP.

Caption: Plausible synthesis of the target amine from DHP and methylamine.

References

- 1. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3,4-Dihydro-2H-pyran | 110-87-2 | Benchchem [benchchem.com]

- 4. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

physical and chemical properties of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related compounds and general characteristics of the dihydropyran scaffold to provide a broader context for research and development.

Core Chemical Information

This compound is a heterocyclic amine with a dihydropyran core. The structural representation and key identifiers are provided below.

Structure:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| IUPAC Name | (3,4-Dihydropyran-2-yl)methanamine | PubChem |

| CAS Number | 4781-76-4 | PubChem[1] |

| Molecular Formula | C₆H₁₁NO | PubChem[1] |

| Molecular Weight | 113.16 g/mol | PubChem[1] |

| Canonical SMILES | C1C(COC=C1)CN | PubChem |

| InChI Key | DVOBWGYOTJOCAJ-UHFFFAOYSA-N | PubChem |

Physical and Chemical Properties

| Property | This compound | 3,4-Dihydro-2H-pyran (for comparison) |

| Boiling Point | Data not available | 86 °C |

| Melting Point | Data not available | -70 °C |

| Density | Data not available | 0.922 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.440 |

| XLogP3 | 0.4 | - |

| Solubility | Data not available | Data not available |

| Appearance | Data not available | Colorless liquid |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, its availability is noted.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR data are available for this compound, which can be used to confirm its structure.[2]

-

Mass Spectrometry (MS): Mass spectral data, likely including GC-MS, is available and can be used to determine the molecular weight and fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: An IR spectrum for 3,4-dihydro-2H-pyran-2-ylmethylamine is available from the NIST WebBook, which can be used to identify functional groups.[3]

-

Raman Spectroscopy: Raman spectral data is also indicated to be available.[2]

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the reaction of 3,4-dihydro-2H-pyran with methylamine. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate.[4]

References

Technical Guide: Physicochemical Properties of (3,4-Dihydro-2H-pyran-2-yl)-methylamine

Audience: Researchers, scientists, and drug development professionals.

Compound Identification and Molecular Weight

(3,4-Dihydro-2H-pyran-2-yl)-methylamine, also known by its synonym (Tetrahydro-2H-pyran-2-yl)methanamine, is a specialty chemical often utilized as a building block in organic synthesis.[1][2] The definitive identification and characterization of a compound's physical properties are foundational to its application in research and development. The most critical of these properties is its molecular weight, which is derived from its molecular formula.

The molecular formula for this compound is C₆H₁₃NO.[1][2][3][4] Based on this formula, the calculated molecular weight is approximately 115.17 g/mol .[3] Different sources may provide slightly varied values based on calculation methods, such as 115.18 g/mol or 115.1735 g/mol .[1][2]

The quantitative physicochemical data for the compound are summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (Tetrahydro-2H-pyran-2-yl)methanamine; 2-(Aminomethyl)tetrahydropyran | [1][2][3][4] |

| CAS Number | 6628-83-7 | [1][2][3][4] |

| Molecular Formula | C₆H₁₃NO | [1][2][3][4] |

| Molecular Weight | 115.17 g/mol | [3] |

| Alternate MW Value | 115.18 g/mol | [2] |

Methodology for Molecular Weight Determination

The molecular weight of a chemical compound is a fundamental property calculated from its molecular formula. This value is not determined via a direct experimental protocol but is rather a theoretical calculation based on internationally accepted standard atomic weights.

Protocol for Calculation:

-

Determine the Molecular Formula: The first step is to ascertain the precise molecular formula from the compound's structure. For this compound, the formula is C₆H₁₃NO.

-

Sum Standard Atomic Weights: The molecular weight is calculated by summing the atomic weights of each atom in the formula. The calculation uses the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Carbon (C): 6 atoms × 12.011 u

-

Hydrogen (H): 13 atoms × 1.008 u

-

Nitrogen (N): 1 atom × 14.007 u

-

Oxygen (O): 1 atom × 15.999 u

-

-

Final Calculation:

-

(6 × 12.011) + (13 × 1.008) + (1 × 14.007) + (1 × 15.999) = 115.174 g/mol

-

This calculated value is essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarities, and analytical characterization, including mass spectrometry.

Logical Workflow for Characterization

The logical process for determining the molecular weight of a named chemical compound follows a clear and systematic workflow, from initial identification to final calculation.

Caption: Workflow for Molecular Weight Determination.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (3,4-Dihydro-2H-pyran-2-yl)-methylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (3,4-dihydro-2H-pyran-2-yl)-methylamine. Due to the absence of publicly available experimental data, this document presents a theoretical ¹H NMR spectrum based on established chemical shift principles and spectral data of analogous compounds. It includes a comprehensive data table, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure with its proton environments.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from typical chemical shift values for protons in similar electronic environments, such as those adjacent to oxygen and nitrogen atoms, as well as allylic and aliphatic protons within a heterocyclic ring.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 3.5 - 3.7 | m | - | 1H |

| H-3a | 1.8 - 2.0 | m | - | 1H |

| H-3b | 1.6 - 1.8 | m | - | 1H |

| H-4a | 2.0 - 2.2 | m | - | 1H |

| H-4b | 1.9 - 2.1 | m | - | 1H |

| H-5 | 4.7 - 4.9 | m | - | 1H |

| H-6 | 6.3 - 6.5 | m | - | 1H |

| H-7a | 2.6 - 2.8 | dd | J = 12.0, 5.0 | 1H |

| H-7b | 2.4 - 2.6 | dd | J = 12.0, 8.0 | 1H |

| N-CH₃ | 2.3 - 2.5 | s | - | 3H |

| N-H | 1.0 - 2.5 | br s | - | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of a liquid amine sample such as this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the analyte and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent.

-

Sample Filtration (Optional): If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making the addition of TMS unnecessary.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from 0 to 12 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum should be manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

-

Integration: The relative areas under each peak should be integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Referencing: Identify the chemical shift of each peak. Reference the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

Structural and Signaling Visualization

The following diagram illustrates the chemical structure of this compound and the logical relationships between the different proton environments as predicted in the ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR signal relationships.

An In-depth Technical Guide to 13C NMR Data of Dihydropyran Derivatives

This guide provides a comprehensive overview of 13C Nuclear Magnetic Resonance (NMR) data for dihydropyran derivatives, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of chemical shift data, detailed experimental protocols, and a logical workflow for data acquisition and analysis.

Introduction to 13C NMR of Dihydropyran Derivatives

Dihydropyran and its derivatives are important heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. 13C NMR spectroscopy is an essential tool for the structural elucidation of these molecules, providing direct information about the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into substitution patterns, stereochemistry, and conformational features.

13C NMR Data of Dihydropyran Derivatives

The 13C NMR chemical shifts of dihydropyran derivatives are influenced by the degree of substitution, the nature of the substituents, and the saturation level of the pyran ring. The following tables summarize the 13C NMR data for the parent 3,4-dihydro-2H-pyran and several of its derivatives. The data is presented to facilitate comparison and aid in the structural assignment of new compounds.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of 3,4-Dihydro-2H-pyran and Derivatives

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent | Reference |

| 3,4-Dihydro-2H-pyran | 65.1 | 23.3 | 22.8 | 144.5 | 100.9 | CCl4 | [1] |

| (3,4-dihydro-2H-pyran-5-yl)-oxo-acetic acid methyl ester | 68.1 | 20.7 | 17.7 | 114.4 | 163.6 | - | [2] |

Table 2: 13C NMR Chemical Shifts (δ, ppm) of 5,6-Dihydro-2H-pyran-2-one and Derivatives

| Compound | C-2 (C=O) | C-3 | C-4 | C-5 | C-6 | Solvent | |---|---|---|---|---|---| | 5,6-Dihydro-2H-pyran-2-one | ~164 | ~121 | ~145 | ~30 | ~69 | - | | 6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one | - | 121.35 | 145.08 | - | 77.42 | - |

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol based on common practices for heterocyclic compounds.

Sample Preparation:

-

Dissolve 10-50 mg of the dihydropyran derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of particulate matter.

NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz for 1H frequency) is recommended for better signal dispersion and sensitivity.

-

Probe: A broadband or dual-channel probe tuned to the 13C frequency.

-

Temperature: Experiments are typically run at a constant temperature, often 298 K.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is commonly used for routine 13C NMR.

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei. For quantitative analysis, longer delays (5-10 times the longest T1) are necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

Pulse Angle: A 30-45° pulse angle is often used to reduce the overall experiment time without significantly compromising signal intensity.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Apply a baseline correction.

-

Reference the spectrum using the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

-

For unambiguous signal assignment, especially for complex molecules, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Logical Workflow for 13C NMR Analysis of Dihydropyran Derivatives

The following diagram illustrates a typical workflow for the acquisition and interpretation of 13C NMR data for dihydropyran derivatives.

Caption: Workflow for 13C NMR analysis of dihydropyran derivatives.

This comprehensive guide provides a foundational understanding of the 13C NMR characteristics of dihydropyran derivatives, which is essential for their synthesis, characterization, and application in various scientific fields.

References

Mass Spectrometry of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of (3,4-dihydro-2H-pyran-2-yl)-methylamine. The information presented herein is essential for researchers and professionals involved in the identification, characterization, and quantification of this compound in various matrices. The guide covers theoretical fragmentation patterns, expected mass spectral data, and a general experimental protocol for its analysis.

Introduction

This compound, with a molecular formula of C₆H₁₁NO and a molecular weight of approximately 113.16 g/mol , is a cyclic amine of interest in various fields of chemical research and drug development.[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding its behavior under mass spectrometric conditions is crucial for accurate data interpretation.

Theoretical Mass Spectrum and Fragmentation

While a publicly available experimental mass spectrum for this compound is not readily accessible, a theoretical fragmentation pattern can be proposed based on the known mass spectrometric behavior of related structures, namely 3,4-dihydro-2H-pyran and cyclic primary amines.[2][3][4][5]

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at an m/z of 113. The fragmentation of this molecular ion is likely to proceed through several key pathways, primarily involving cleavage of the pyran ring and fragmentation initiated by the amine group.

Key Expected Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the pyran ring and the methylamine group is susceptible to cleavage. The primary fragmentation pathway for primary amines involves the cleavage of the β-bond, which in this case is the C-C bond of the ring adjacent to the substituent.[5] A key diagnostic fragment for primary amines with an unbranched α-carbon is the immonium ion at m/z 30 (CH₂=NH₂⁺).[4][5] This is expected to be a prominent peak, potentially the base peak.

-

Ring Cleavage: The dihydropyran ring can undergo retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic ethers. However, the presence of the aminomethyl substituent may influence this pathway. Other ring cleavage mechanisms can lead to the formation of various smaller fragments.

-

Loss of Neutral Molecules: The molecular ion may lose neutral molecules such as ethene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da) from the pyran ring.

Table 1: Predicted Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Description |

| 113 | [C₆H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₆H₁₀NO]⁺ | [M-H]⁺ |

| 84 | [C₅H₈O]⁺˙ | Ion from loss of methylamine radical |

| 83 | [C₅H₇O]⁺ | Fragment from ring cleavage |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Various hydrocarbon or oxygen-containing fragments |

| 44 | [C₂H₆N]⁺ | Fragment containing the nitrogen atom |

| 30 | [CH₄N]⁺ | Immonium ion (CH₂=NH₂⁺), likely base peak |

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to desired concentrations for calibration.

-

Sample Extraction (if necessary): For analysis in complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

3.3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample or standard solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the compound by its retention time and by comparing its experimental mass spectrum with the theoretical fragmentation pattern and any available library spectra.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the GC-MS analysis of this compound.

Caption: Proposed fragmentation pathway of this compound.

References

Unveiling the Molecular Structure: An In-depth FT-IR Analysis of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE. The document details the characteristic vibrational frequencies of the molecule, offering insights into its functional groups and overall structure. A plausible synthetic route and the corresponding experimental protocols are also presented, culminating in a workflow diagram for clarity. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyran derivatives in drug discovery and development.

FT-IR Spectral Data Analysis

The FT-IR spectrum of this compound reveals key absorption bands that are characteristic of its molecular structure. The data, sourced from the NIST Chemistry WebBook, has been analyzed to identify the vibrational modes of the principal functional groups.[1] A summary of these characteristic infrared absorptions is presented in Table 1.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3380 | Medium | N-H Stretch | Primary Amine |

| 3300 | Medium | N-H Stretch | Primary Amine |

| 2920 | Strong | C-H Stretch | Aliphatic (CH₂) |

| 2850 | Strong | C-H Stretch | Aliphatic (CH₂) |

| 1650 | Weak | C=C Stretch | Alkene (in pyran ring) |

| 1570 | Medium | N-H Bend | Primary Amine |

| 1240 | Strong | C-O-C Stretch | Ether |

| 1080 | Strong | C-N Stretch | Aliphatic Amine |

Table 1: Characteristic FT-IR Absorption Bands of this compound

The presence of two distinct bands in the 3380-3300 cm⁻¹ region is a hallmark of the symmetric and asymmetric stretching vibrations of the primary amine (N-H) group. The strong absorptions at 2920 cm⁻¹ and 2850 cm⁻¹ are attributed to the C-H stretching of the methylene groups within the dihydropyran ring and the methyl group attached to the nitrogen. The weak band at 1650 cm⁻¹ corresponds to the C=C stretching vibration of the double bond within the pyran ring. The N-H bending vibration of the primary amine is observed around 1570 cm⁻¹. Furthermore, the strong absorption at 1240 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage in the dihydropyran ring, while the band at 1080 cm⁻¹ is assigned to the C-N stretching of the aliphatic amine.

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from the commercially available (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. The first step is the synthesis of the key intermediate, 3,4-dihydro-2H-pyran-2-carboxaldehyde, followed by reductive amination with methylamine.

Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde

This procedure is adapted from a known method for the synthesis of the chiral aldehyde.[2]

Materials:

-

(±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran

-

Phosphate buffer (0.01 M, pH 7.6)

-

Acetone

-

Porcine Pancreatic Lipase (PPL)

-

Sodium hydroxide (3N)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

-

(Diacetoxyiodo)benzene (BAIB)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Enzymatic Hydrolysis: To a solution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran in acetone, add phosphate buffer (pH 7.6).

-

Introduce Porcine Pancreatic Lipase (PPL) to the mixture and stir at room temperature.

-

Maintain the pH of the reaction mixture at 7.6 by the controlled addition of 3N sodium hydroxide.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC on a chiral column).

-

Upon completion, extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-dihydro-2H-pyran-2-methanol.

-

Oxidation: Dissolve the resulting alcohol and BAIB in dichloromethane and stir at room temperature.

-

Add TEMPO to the mixture and continue stirring.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction and work up to isolate the crude 3,4-dihydro-2H-pyran-2-carboxaldehyde.

-

Purify the aldehyde by column chromatography.

Synthesis of this compound (Reductive Amination)

Materials:

-

3,4-dihydro-2H-pyran-2-carboxaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol or other suitable solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde in methanol.

-

Add a solution of methylamine, followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

FT-IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place a small drop of the purified this compound liquid sample on a KBr plate or in a liquid cell.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain absorbance or transmittance data as a function of wavenumber.

-

Identify and label the characteristic absorption peaks.

Experimental Workflow

The logical flow of the synthesis and analysis process is depicted in the following diagram:

Caption: Synthetic and analytical workflow for this compound.

References

The Biological Potential of Pyran-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic molecules underscores its significance as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyran-based compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral potential. This document details the quantitative data from recent studies, outlines key experimental protocols for activity assessment, and visualizes the underlying signaling pathways.

Anticancer Activity of Pyran Derivatives

Pyran-containing compounds have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyran-based compounds, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Pyran Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (pyrone 9) | HL-60 (Human promyelocytic leukemia) | 5 - 50 | [5] |

| Pyranochalcone derivative 6b | HEK293T (Human embryonic kidney) | 0.29 - 10.46 | [6] |

| 4H-Pyran derivative 4d | HCT-116 (Human colorectal carcinoma) | 75.1 | [4] |

| 4H-Pyran derivative 4k | HCT-116 (Human colorectal carcinoma) | 85.88 | [4] |

| Substituted pyran derivative I32 | MCF-7 (Human breast adenocarcinoma) | 183.4 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for screening potential anticancer compounds.[1][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the pyran-based compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize.

-

After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

-

Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

-

Signaling Pathway: MAPK and PI3K/Akt Inhibition

Several pyran derivatives exert their anticancer effects by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are often dysregulated in cancer.[5]

Caption: Inhibition of MAPK and PI3K/Akt pathways by pyran derivatives.

Anti-inflammatory Activity of Pyran Derivatives

Chronic inflammation is a key contributor to various diseases. Pyran-based compounds have emerged as promising anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling cascades.[11]

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected pyran derivatives, focusing on the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes.

| Pyran Derivative | Assay | IC50 (µM) | Reference |

| Pyranochalcone derivative 6b | NF-κB inhibition in HEK293T cells | 0.29 - 10.46 | [6] |

| Pyrazolo[1,5-a]quinazoline 13b | NF-κB/AP-1 inhibition in THP-1Blue cells | 4.8 | [12] |

| Polysubstituted Pyrazole 10 | COX-2 Inhibition | ED50: 35.7 mmol/kg | [13] |

| Polysubstituted Pyrazole 27 | COX-2 Inhibition | ED50: 38.7 mmol/kg | [13] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a widely used method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in biological fluids.[10][14][15][16][17]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed macrophages (e.g., RAW 264.7) in a 96-well plate and incubate until confluent.

-

Pre-treat the cells with various concentrations of the pyran derivatives for 1 hour.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

-

Sample Collection:

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[16]

-

Add 50 µL of the Griess reagent to 50 µL of the supernatant in a new 96-well plate.[16]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.[16]

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.[16]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

-

Signaling Pathway: NF-κB and MAPK Inhibition

A primary mechanism of the anti-inflammatory action of pyran derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways, which are central regulators of inflammatory gene expression.[6][18][19]

Caption: Inhibition of NF-κB and MAPK signaling by pyran derivatives.

Antimicrobial Activity of Pyran Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyran-based compounds have shown promising activity against a variety of bacteria and fungi.[3][20][21][22][23][24]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyran derivatives against different microbial strains.

| Pyran Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 4H-Pyran derivative 5a | Bacillus subtilis | 75 | [3] |

| 4H-Pyran derivative 10a | Bacillus subtilis | 75 | [3] |

| 4H-Pyran derivative 5a | Pseudomonas aeruginosa | 75 | [3] |

| 4H-Pyran derivative 10a | Pseudomonas aeruginosa | 75 | [3] |

| Pyrano[2,3-c] Pyrazole 5c | Klebsiella pneumoniae | 12.5 | [22] |

| Pyrano[2,3-c] Pyrazole 5c | Escherichia coli | 12.5 | [22] |

| Pyrano[2,3-c] Pyrazole 5c | Staphylococcus aureus | 12.5 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25][26][27][28][29]

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

Detailed Methodology:

-

Preparation of Inoculum:

-

Culture the microbial strain in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 105 CFU/mL).[27]

-

-

Preparation of Compound Dilutions:

-

Perform a serial two-fold dilution of the pyran derivative in a 96-well microtiter plate containing broth medium.[26]

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.[26]

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Experimental Workflow: Broth Microdilution

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity of Pyran Derivatives

Pyran-based compounds have also demonstrated potential as antiviral agents, showing activity against a range of viruses.[21][30]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of pyran-based compounds, presenting their half-maximal effective concentration (EC50) values.

| Pyran Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Pyrano[2,3-c]pyrazole 18 | Human Coronavirus 229E | - | Selectivity Index: 12.6 | [30] |

| Pyrano[2,3-c]pyrazole 6 | Human Coronavirus 229E | - | Selectivity Index: 7.6 | [30] |

| Pyrano[2,3-c]pyrazole 7 | Human Coronavirus 229E | - | Selectivity Index: 4.3 | [30] |

| Pyrano[2,3-c]pyrazole 14 | Human Coronavirus 229E | - | Selectivity Index: 6.5 | [30] |

Note: The reference provides the Selectivity Index (SI = CC50/EC50) as a measure of antiviral activity and safety.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[31][32][33][34][35]

Principle: The ability of an antiviral compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer is measured.

Detailed Methodology:

-

Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 24-well plates.[33]

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the pyran derivative.

-

Prepare a known titer of the virus.

-

-

Infection and Treatment:

-

Incubation and Plaque Visualization:

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

-

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for antiviral activity determination using plaque reduction assay.

Synthesis of Pyran Derivatives

A variety of synthetic methodologies have been developed for the efficient construction of the pyran ring system, often employing multicomponent reactions under green and sustainable conditions.[36][37][38][39]

General Synthetic Approach: One-Pot Multicomponent Reaction

A common and efficient method for synthesizing 4H-pyran derivatives involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a C-H activated acid like ethyl acetoacetate, often catalyzed by a base or a Lewis acid.[36]

Caption: General synthetic pathway for 4H-pyran derivatives.

Conclusion

This technical guide highlights the significant and diverse biological activities of pyran-based compounds. The presented quantitative data, detailed experimental protocols, and visualized signaling pathways provide a valuable resource for researchers and drug development professionals. The versatility of the pyran scaffold, coupled with the efficiency of modern synthetic methods, ensures that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents to address a wide range of diseases. Further research into structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of pyran derivatives in medicine.

References

- 1. researchhub.com [researchhub.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Nitric Oxide Griess Assay [bio-protocol.org]

- 11. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol Griess Test [protocols.io]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scienceforecastoa.com [scienceforecastoa.com]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 28. protocols.io [protocols.io]

- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 2.7.3. Plaque Reduction Assay [bio-protocol.org]

- 33. researchgate.net [researchgate.net]

- 34. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 36. growingscience.com [growingscience.com]

- 37. 4H-Pyran Synthesis [organic-chemistry.org]

- 38. mdpi.com [mdpi.com]

- 39. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Dihydropyran Ring: A Nexus of Reactivity in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydropyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in synthetic organic chemistry. Its unique electronic and structural features endow it with a versatile reactivity profile, making it an invaluable synthon for the construction of complex molecular architectures. Dihydropyran and its derivatives are integral components of numerous natural products, biologically active compounds, and pharmaceutical drugs, including the antiviral Zanamivir.[1][2] This guide provides a comprehensive exploration of the dihydropyran ring's reactivity, focusing on its utility in synthesis, with detailed experimental protocols and data presented for clarity and reproducibility.

Core Reactivity of the Dihydropyran Ring

The reactivity of 3,4-dihydro-2H-pyran is dominated by the electron-rich enol ether functionality. This makes the double bond highly susceptible to electrophilic attack and an active participant in various cycloaddition and ring-opening reactions.

Electrophilic Addition: The Gateway to Tetrahydropyranyl (THP) Protecting Groups

One of the most widespread applications of dihydropyran is in the protection of hydroxyl groups.[3][4] In the presence of an acid catalyst, dihydropyran readily reacts with alcohols and phenols to form tetrahydropyranyl (THP) ethers.[5][6] This reaction is reversible, and the THP group can be easily removed under mild acidic conditions, making it an ideal protecting group.[3][6]

The THP ether is stable to a wide range of reaction conditions, including those involving strong bases (like Grignard and organolithium reagents), hydrides, and many oxidizing agents.[5][7]

// Invisible edges for layout DHP -> ROH [style=invis]; ROH -> Protonated_Ether [style=invis]; Protonated_Ether -> THP_Ether [style=invis]; } caption: Mechanism of THP ether formation.

Cycloaddition Reactions

The double bond in dihydropyran and its derivatives can participate in various cycloaddition reactions, providing access to complex fused-ring systems.

-

Hetero-Diels-Alder Reactions: Dihydropyrans can act as dienophiles in inverse-electron-demand hetero-Diels-Alder reactions, reacting with electron-deficient dienes to form bicyclic structures.[8]

-

[4+2] and [3+3] Annulations: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and related derivatives through [4+2] and [3+3] cycloadditions.[9][10] These reactions often proceed with high stereoselectivity.

-

Formal [4+2] Cycloaddition: In certain catalyzed reactions, allenoates can function as a "1,2-dipole" equivalent, reacting with heterodienes like arylidenoxindoles in a formal [4+2] cycloaddition to yield dihydropyran-fused indoles.[11]

Ring-Opening Reactions

The dihydropyran ring can be opened under various conditions to yield highly functionalized acyclic compounds. These reactions are valuable for transforming the cyclic scaffold into linear chains with defined stereochemistry.

-

Nucleophilic Ring-Opening: 2-Alkoxy-3,4-dihydropyrans undergo electrophilic ring-opening reactions with nucleophiles such as thiols and thiophenols.[12] Similarly, 2-aryl-3,4-dihydropyrans can be opened by various nucleophiles.[13]

-

Reductive Ring-Opening: In the presence of an acid and a reducing agent, α-phenyl-dihydropyrans can be converted to 5-phenylpentanols through reductive ring opening.[14]

-

Fragmentation of Dihydropyranones: Dihydropyranone derivatives can undergo ring-opening and fragmentation cascades, for instance, when treated with Grignard reagents, to furnish products like homopropargyl alcohols.[15][16]

// Nodes Start [label="Substituted Dihydropyran\n(e.g., 2-alkoxy-DHP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Nucleophile (Nu-H)\n+ Catalyst (e.g., LiBr)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Ring-Opening Intermediate\n(Monotransthioacetalization Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Acyclic Product\n(e.g., containing 1,3-dicarbonyl\nand bis(alkylthio)methane moieties)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Nucleophilic Attack\n& Ring Cleavage"]; Reagent -> Intermediate [style=dashed]; Intermediate -> Product [label="Further Reaction/\nRearrangement"]; } caption: Generalized workflow for nucleophilic ring-opening.

Synthesis of Dihydropyran Derivatives

The synthesis of the dihydropyran core itself is often a critical first step. Multi-component reactions (MCRs) have become a highly efficient strategy for constructing substituted dihydropyran rings in a single step from simple starting materials.[17]

Various catalysts, including Lewis acids like ZrCl₄ immobilized on Arabic Gum and novel metal-organic frameworks (MOFs) like Ta-MOF, have been developed to promote these reactions, often under mild or solvent-free conditions.[1][18]

// Nodes Start [label="Aldehyde Derivative\n+\nMalononitrile\n+\nActive Methylene Compound\n(e.g., Ethyl Acetoacetate)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Ta-MOF, ZrCl4@Arabic Gum)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="One-Pot Reaction\n(Solvent-free or EtOH/H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Workup\n(Filtration, Washing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Substituted\n1,4-Dihydropyran Derivative", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Catalyst -> Reaction [style=dashed]; Reaction -> Workup; Workup -> Product; } caption: Multi-component reaction (MCR) workflow.

Data Presentation: Reactivity Summary

The following tables summarize quantitative data for key reactions involving the dihydropyran ring, providing a comparative overview of different catalytic systems and conditions.

Table 1: Synthesis of 1,4-Dihydropyran Derivatives via Multi-Component Reactions

| Entry | Aldehyde Derivative | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Ta-MOF (4 mg) | EtOH/H₂O (1:1), RT | 10 min | 98 | [17] |

| 2 | 4-Nitrobenzaldehyde | Ta-MOF (4 mg) | EtOH/H₂O (1:1), RT | 12 min | 96 | [17] |

| 3 | 4-Chlorobenzaldehyde | Ta-MOF (4 mg) | EtOH/H₂O (1:1), RT | 15 min | 95 | [17] |

| 4 | 4-Nitrobenzaldehyde | ZrCl₄@Arabic Gum (0.01g) | Solvent-free, 50 °C | 15 min | 85 | [18] |

| 5 | 4-Methoxybenzaldehyde | ZrCl₄@Arabic Gum (0.01g) | Solvent-free, 50 °C | 30 min | 80 | [18] |

Reactants: Aldehyde, malononitrile, and ethyl acetoacetate.

Table 2: Tetrahydropyranylation (THP Protection) of Alcohols

| Entry | Alcohol | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Benzyl alcohol | ZrCl₄ (0.05 mmol) | CH₂Cl₂, RT | 5 min | 98 | [6] |

| 2 | Cyclohexanol | ZrCl₄ (0.05 mmol) | CH₂Cl₂, RT | 5 min | 98 | [6] |

| 3 | tert-Butanol | ZrCl₄ (0.05 mmol) | CH₂Cl₂, reflux | 3 h | 85 | [6] |

| 4 | Phenol | ZrCl₄ (0.05 mmol) | CH₂Cl₂, RT | 10 min | 95 | [6] |

| 5 | General Alcohol | p-TsOH | Anhydrous DCM, RT | - | - | [4] |

Reactant: Dihydropyran in excess.

Experimental Protocols

General Protocol for the THP Protection of an Alcohol

This protocol is a representative procedure for the acid-catalyzed protection of a primary alcohol using 3,4-dihydro-2H-pyran.

Materials:

-

Alcohol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP, 1.2 - 1.5 eq)[4]

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.05 eq) or pyridinium p-toluenesulfonate (PPTS) for sensitive substrates.[4][5]

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.

-

Add the acid catalyst (e.g., p-TsOH·H₂O, 0.02 eq) in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude THP ether.

-

Purify the product by flash column chromatography on silica gel if necessary.

General Protocol for the Multi-Component Synthesis of a 1,4-Dihydropyran Derivative

This protocol describes a solvent-free synthesis of a substituted dihydropyran using a recyclable catalyst.[18]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

ZrCl₄@Arabic Gum catalyst (0.01 g)[18]

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the ZrCl₄@Arabic Gum catalyst (0.01 g).

-

Heat the reaction mixture in a paraffin bath at 50 °C with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

Add dichloromethane (CH₂Cl₂) to the mixture and filter to separate the solid catalyst.

-

Wash the recovered catalyst with CH₂Cl₂. The catalyst can be dried and reused.

-

The filtrate contains the product. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the solid product by recrystallization from hot ethanol to obtain the pure dihydropyran derivative.[18]

Conclusion

The dihydropyran ring is a remarkably versatile scaffold in organic chemistry. Its reactivity, centered on the enol ether moiety, allows for a diverse range of transformations including electrophilic additions, cycloadditions, and ring-opening reactions. The development of modern catalytic methods, particularly for multi-component reactions, has further expanded the accessibility and utility of dihydropyran derivatives. For researchers in synthetic chemistry and drug development, a thorough understanding of this heterocycle's reactivity is essential for the strategic design and efficient construction of complex, value-added molecules.

References

- 1. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-2H-pyran | 110-87-2 | Benchchem [benchchem.com]

- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 4. Dihydropyran (DHP) [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tandfonline.com [tandfonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ring-opening reactions of 2-aryl-3, 4-dihydropyrans with nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. US5162551A - Process for the preparation of dihydropyrans - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 18. ajchem-a.com [ajchem-a.com]

Theoretical Calculations on Dihydropyran Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the conformational landscape of dihydropyran. Dihydropyran and its derivatives are important structural motifs in a wide array of natural products and pharmacologically active compounds. Understanding the conformational preferences and the energy barriers to interconversion is crucial for structure-based drug design and for predicting the physicochemical properties of these molecules. This document summarizes key findings from computational studies, details the methodologies employed, and presents the data in a clear and accessible format.

Introduction to Dihydropyran Conformational Analysis

Dihydropyran, a six-membered heterocyclic compound containing an oxygen atom and a carbon-carbon double bond, exists in various non-planar conformations. The presence of the double bond reduces the number of possible conformers compared to its saturated analog, tetrahydropyran. The primary conformers of 3,4-dihydro-2H-pyran are typically variations of half-chair and sofa (or envelope) forms, with twisted and bent forms acting as transition states or intermediates in their interconversion.